molecular formula C7H10BrN3O B3111856 N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide CAS No. 1862908-18-6

N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide

Cat. No. B3111856
CAS RN: 1862908-18-6
M. Wt: 232.08 g/mol
InChI Key: PXPHZRVRSABZKE-UHFFFAOYSA-N
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Description

“N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety . Pyrazole rings are known for their broad range of chemical and biological properties . They are the basic core of some natural products and are used in the development of new drugs .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various synthetic routes . For instance, Hadizadeh et al. synthesized a compound with a similar structure, 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid . The synthesis involved the use of salicylhydrazide, phenyl hydrazine, 2-(4-bromophenyl)-1-(1-phenylethylidene)-hydrazine, and other reagents .


Molecular Structure Analysis

The molecular structure of “N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide” can be analyzed using various techniques such as elemental microanalysis, FTIR, and 1H NMR . These techniques can verify the structure of the synthesized pyrazole derivatives .


Chemical Reactions Analysis

Pyrazole derivatives show a broad range of chemical reactions . For instance, 4-Bromopyrazole, a related compound, has been reported to react with titanium tetrachloride to afford binary adducts .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide” can be analyzed using various techniques. For instance, 4-Bromopyrazole, a related compound, is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis of 1,4’-bipyrazoles

“N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide” can be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are a class of organic compounds that have potential applications in various fields, including materials science and medicinal chemistry.

Development of Inhibitors

This compound is also used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors . Inhibitors are substances that can decrease the rate of a chemical reaction or prevent it from occurring by combining with the reactant.

Antiviral Activity

Indole derivatives, which are structurally similar to pyrazole derivatives, have been found to possess antiviral activity . They have been reported as antiviral agents against influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity

Indole derivatives have also been reported to possess anti-inflammatory activity . This suggests that “N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide” and its derivatives could potentially be explored for their anti-inflammatory properties.

Anticancer Activity

Indole derivatives have shown anticancer activity . Therefore, it’s possible that “N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide” and its derivatives could be investigated for potential anticancer applications.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activity . This suggests that “N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide” and its derivatives could potentially be developed as antimicrobial agents.

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of targets . For instance, imidazole derivatives have been found to interact with histamine receptors, purine receptors, and DNA-based structures . Pyrazole derivatives have been reported to have antileishmanial and antimalarial activities .

Mode of Action

For instance, some imidazole derivatives have been found to inhibit the production of gastric acid by blocking H+/K+ ATPase in the stomach . Pyrazole derivatives have been reported to exhibit antileishmanial activity by interacting with the Leishmania major pteridine reductase 1 (LmPTR1) pocket .

Biochemical Pathways

For instance, imidazole derivatives have been found to inhibit the production of gastric acid, thereby affecting the gastric acid secretion pathway . Pyrazole derivatives have been reported to inhibit the growth of Leishmania aethiopica clinical isolate and Plasmodium berghei .

Pharmacokinetics

For instance, imidazole derivatives are known to be highly soluble in water and other polar solvents, which may influence their absorption and distribution .

Result of Action

For instance, imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities .

Safety and Hazards

Safety and hazards associated with the handling and use of “N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide” should be considered. For instance, 4-Bromopyrazole, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazole derivatives have shown potential in the development of new drugs due to their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, they may be considered potential pharmacophores for the preparation of safe and effective drugs .

properties

IUPAC Name

N-[2-(4-bromopyrazol-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3O/c1-6(12)9-2-3-11-5-7(8)4-10-11/h4-5H,2-3H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPHZRVRSABZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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